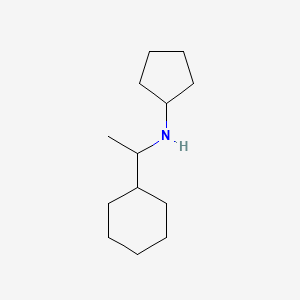![molecular formula C11H14N2S B13317343 1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine](/img/structure/B13317343.png)
1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a methylsulfanyl group attached to an ethyl chain, which is further connected to the indole ring at the 6th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from various starting materials such as aniline and ethyl glyoxalate.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of an appropriate alkyl halide with a thiol compound under basic conditions.
Formation of the Final Product: The final step involves the coupling of the intermediate with the indole core, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can undergo reduction reactions to modify the indole ring or the methylsulfanyl group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolism.
類似化合物との比較
Similar Compounds
- 1-[2-(Methylsulfanyl)ethyl]thiourea
- 2-Methylsulfanyl-1,4-dihydropyrimidines
- 4-Hydroxy-2-quinolones
Uniqueness
1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine is unique due to its specific structural features, such as the presence of the methylsulfanyl group and its position on the indole ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C11H14N2S |
|---|---|
分子量 |
206.31 g/mol |
IUPAC名 |
1-(2-methylsulfanylethyl)indol-6-amine |
InChI |
InChI=1S/C11H14N2S/c1-14-7-6-13-5-4-9-2-3-10(12)8-11(9)13/h2-5,8H,6-7,12H2,1H3 |
InChIキー |
YFQVMUGZRIEXBK-UHFFFAOYSA-N |
正規SMILES |
CSCCN1C=CC2=C1C=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



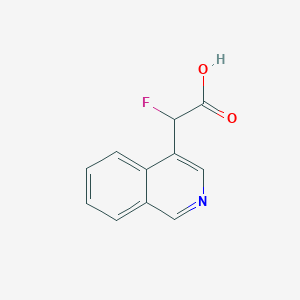
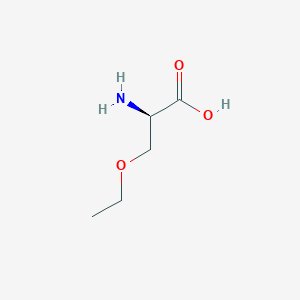


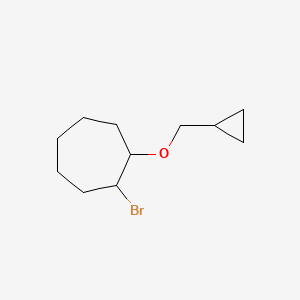
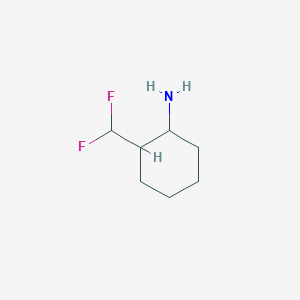



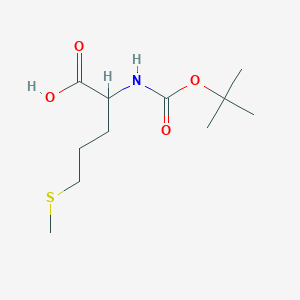
![Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B13317348.png)

